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2,7-Dibromo-1,8-naphthyridine

Cat. No.: B1425504
CAS No.: 64976-53-0
M. Wt: 287.94 g/mol
InChI Key: VIMFYWGNHDQCIL-UHFFFAOYSA-N
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Description

Contextualization within the Naphthyridine Chemical Class

Naphthyridines are a class of aromatic heterocyclic compounds composed of two fused pyridine (B92270) rings. chemenu.comnih.gov The arrangement of the two nitrogen atoms within the bicyclic structure gives rise to six possible isomers: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine (B1199556). nih.govmdpi.com Among these, the 1,8-naphthyridine (B1210474) framework is particularly noteworthy due to its prevalence in biologically active compounds and its utility as a ligand in coordination chemistry. researchgate.netresearchgate.netnih.gov The discovery of nalidixic acid, a 1,8-naphthyridine derivative with antibacterial properties, in 1962 spurred extensive research into this class of compounds. researchgate.net

The 1,8-naphthyridine core possesses a rigid, planar structure with two nitrogen atoms positioned in a "pincer-like" arrangement. This geometry is ideal for coordinating to metal ions, making 1,8-naphthyridine derivatives valuable ligands in the development of catalysts and functional materials. researchgate.netacs.org

Significance in Advanced Organic Synthesis and Heterocyclic Chemistry Research

The presence of two bromine atoms at the 2 and 7 positions of the 1,8-naphthyridine ring system makes 2,7-dibromo-1,8-naphthyridine a highly valuable and versatile intermediate in organic synthesis. These bromine atoms can be readily substituted or participate in a variety of cross-coupling reactions, allowing for the introduction of diverse functional groups. This difunctionality provides a powerful tool for chemists to construct complex molecular architectures.

The reactivity of the C-Br bonds enables a range of transformations, including Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds. researchgate.netresearchgate.net This has been exploited to synthesize novel 2,7-diaryl- and 2,7-dialkenyl-1,8-naphthyridines. researchgate.netresearchgate.net Furthermore, palladium-catalyzed amidation reactions provide a route to 2,7-diamido-1,8-naphthyridines. acs.org The ability to selectively functionalize the 2 and 7 positions opens up avenues for creating a vast library of substituted 1,8-naphthyridine derivatives with tailored properties.

Overview of Research Trajectories Leveraging the 2,7-Dibromination

The strategic placement of two bromine atoms on the 1,8-naphthyridine core has paved the way for several key research directions:

Synthesis of Novel Ligands: The ability to introduce various substituents at the 2 and 7 positions allows for the design and synthesis of tailored ligands for a wide range of metal ions. These ligands are instrumental in the development of new catalysts for organic transformations and the construction of supramolecular assemblies. researchgate.netacs.org

Development of Functional Materials: The rigid and planar nature of the 1,8-naphthyridine scaffold, combined with the potential for extensive functionalization, makes it an attractive building block for novel organic materials. Research has focused on creating materials with interesting photophysical and electronic properties, such as fluorescent probes and components for organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net For instance, 2,7-bis(4-methoxyphenyl)-1,8-naphthyridine exhibits strong blue fluorescence. researchgate.netresearchgate.net

Medicinal Chemistry: The 1,8-naphthyridine core is a recognized privileged scaffold in drug discovery, with derivatives exhibiting a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. researchgate.netresearchgate.netresearchgate.net The 2,7-dibromo precursor provides a convenient entry point for the synthesis of libraries of compounds for biological screening. For example, 2,7-diamino-1,8-naphthyridine has been investigated for its potential in DNA sequencing and as an anchor in diagnostic primers. nih.govresearchgate.net

Interdisciplinary Research Relevance: From Molecular Building Blocks to Complex Architectures

The utility of this compound extends beyond traditional organic synthesis, finding applications in a variety of interdisciplinary research areas:

Supramolecular Chemistry: The defined geometry and coordinating ability of the 1,8-naphthyridine unit make it an excellent component for the self-assembly of complex supramolecular structures. By functionalizing the 2 and 7 positions, researchers can control the directionality and strength of intermolecular interactions, leading to the formation of well-defined architectures like molecular squares and cages.

Materials Science: The derivatization of this compound has led to the creation of porous organic materials. These materials, containing specific molecular traps, have potential applications in small molecule capture and storage. parkwayscientific.com

Bioorganic and Medicinal Chemistry: The development of 2,7-diamino-1,8-naphthyridine (DANP) anchored hairpin primers for the detection of viruses like Chikungunya highlights the compound's relevance in diagnostics. nih.gov The ability of DANP to bind to a cytosine-bulge and emit fluorescence upon excitation forms the basis of this detection method. nih.gov

Chemical Properties of this compound

PropertyValue
Molecular Formula C8H4Br2N2
Molecular Weight 287.94 g/mol
CAS Number 64976-53-0
Appearance Inquire
Purity 95% chemenu.com
Melting Point Inquire
Boiling Point Inquire
Solubility Inquire

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4Br2N2 B1425504 2,7-Dibromo-1,8-naphthyridine CAS No. 64976-53-0

Properties

IUPAC Name

2,7-dibromo-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2N2/c9-6-3-1-5-2-4-7(10)12-8(5)11-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIMFYWGNHDQCIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=CC(=N2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60722458
Record name 2,7-Dibromo-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60722458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64976-53-0
Record name 2,7-Dibromo-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60722458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,7 Dibromo 1,8 Naphthyridine and Precursor Naphthyridine Systems

Classical and Modern Approaches to the 1,8-Naphthyridine (B1210474) Core

The construction of the 1,8-naphthyridine skeleton can be achieved through several well-known synthetic strategies. These reactions are designed to form the second pyridine (B92270) ring onto a pre-existing pyridine starting material.

The Friedländer synthesis is one of the most direct and widely utilized methods for preparing 1,8-naphthyridines. This reaction involves the base- or acid-catalyzed condensation of a 2-aminopyridine (B139424) derivative bearing a carbonyl group at the 3-position, typically 2-aminonicotinaldehyde, with a compound containing a reactive α-methylene group (e.g., a ketone, ester, or nitrile). sphinxsai.comnih.gov The reaction proceeds via an initial aldol-type condensation followed by cyclodehydration to form the second pyridine ring.

A variety of catalytic systems and reaction conditions have been developed to improve the efficiency and environmental footprint of the Friedländer condensation. sphinxsai.comnih.govniscpr.res.in

Base-Catalyzed Methods : Simple bases like piperidine (B6355638) are effective catalysts, often used in solvents like methanol. niscpr.res.in Microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes while improving yields compared to conventional heating. niscpr.res.in

Green Chemistry Approaches : To align with the principles of green chemistry, recent advancements have focused on using environmentally benign catalysts and solvents. Choline hydroxide (B78521), an inexpensive and biocompatible ionic liquid, has been successfully used as a catalyst for the gram-scale synthesis of 1,8-naphthyridines in water, achieving excellent yields (>90%). nih.govacs.org Another approach involves solid-state reactions performed by grinding the reactants with a catalyst like ammonium (B1175870) sulphamate or CeCl₃·7H₂O at room temperature, which avoids the use of harmful organic solvents and simplifies the work-up procedure. sphinxsai.comconnectjournals.com

The versatility of the active methylene (B1212753) component allows for the introduction of a wide range of substituents at the 2- and 3-positions of the newly formed ring.

Table 1: Examples of Friedländer Condensation for 1,8-Naphthyridine Synthesis

Active Methylene CompoundCatalystConditionsYieldReference
Acetyl acetonePiperidineMethanol, Microwave (3 min)High niscpr.res.in
AcetoacetanilideNH₂SO₃NH₄Solid state, RT (5 min)92% sphinxsai.com
Ethyl acetoacetateCeCl₃·7H₂OSolid state, RTHigh connectjournals.com
1-Methylpiperidin-4-oneCholine hydroxideH₂O, 50°C (11 h)92% nih.gov
4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dioneNaHMicrowaveGood asianpubs.org

The Gould-Jacobs reaction is a cornerstone method for the synthesis of 4-quinolone scaffolds, which has been effectively adapted for 1,8-naphthyridin-4-one derivatives. mdpi.com The process begins with the condensation of a 2-aminopyridine derivative with diethyl ethoxymethylenemalonate (EMME). smolecule.com This initial step forms a (pyridyl)aminomethylene malonate intermediate.

The subsequent and defining step is a thermal cyclization, which is typically carried out at high temperatures (around 250°C) in a high-boiling solvent such as diphenyl ether. smolecule.com This intramolecular condensation proceeds via an electrocyclization mechanism involving a ketene (B1206846) intermediate, ultimately forming the 4-hydroxy-1,8-naphthyridine ring system (which exists in tautomeric equilibrium with the 4-oxo form). d-nb.info For instance, the reaction of 2-amino-6-hydroxypyridine (B123244) with EMME, followed by thermal cyclization, yields ethyl-7-hydroxy-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate. This ester can then be hydrolyzed to provide the corresponding carboxylic acid. The regioselectivity of the cyclization is a key consideration and can be influenced by steric and electronic factors of substituents on the initial aminopyridine ring. d-nb.info

The Combes synthesis provides a route to the naphthyridine core through the acid-catalyzed reaction of an aromatic diamine with a 1,3-diketone. nih.gov For the preparation of the 1,8-naphthyridine system, 2,6-diaminopyridine (B39239) is the key starting material.

In a typical procedure, equimolar amounts of 2,6-diaminopyridine and a 1,3-diketone (such as acetylacetone (B45752) or dibenzoylmethane) are heated in the presence of a strong acid catalyst, most commonly polyphosphoric acid (PPA). The acid facilitates the condensation and subsequent cyclodehydration to form the fused pyridine ring. The reaction with acetylacetone, for example, yields 2,4-dimethyl-1,8-naphthyridine. This method is particularly useful for producing symmetrically substituted naphthyridines at the 2- and 4-positions.

Table 2: Combes Reaction for 1,8-Naphthyridine Synthesis

Starting Material1,3-DiketoneCatalystTemperatureYieldReference
2,6-DiaminopyridineAcetylacetonePPA120°C70%
2,6-DiaminopyridineDibenzoylmethanePPA130°C68%

The Skraup reaction, a classic method for quinoline (B57606) synthesis, has been adapted for the formation of the 1,8-naphthyridine skeleton. The reaction involves heating a 2-aminopyridine with glycerol (B35011), sulfuric acid, and an oxidizing agent. nih.govnih.gov Due to the electron-deficient nature of the pyridine ring compared to benzene, the electrophilic ring closure required in this reaction is less facile, often leading to low yields. thieme-connect.de

To address this, modified procedures have been developed. One significant improvement is the use of a "sulfo-mix" (a mixture of nitrobenzenesulfonic acid in sulfuric acid) as the oxidizing agent, which minimizes the formation of side products and facilitates product isolation. thieme-connect.dersc.org Another modification involves the inclusion of ferrous sulfate (B86663) and boric acid, which has been shown to improve yields in the reaction of 2-aminopyridine with glycerol to produce 1,8-naphthyridine. nih.gov While effective for creating the parent heterocycle, the harsh conditions and often low yields for substituted derivatives make this method less common than others. thieme-connect.de

The Meth-Cohn reaction is a valuable method for synthesizing quinolines and has been extended to the 1,8-naphthyridine series. This approach is particularly useful for preparing 2-chloro-3-formyl-1,8-naphthyridines, which are versatile intermediates for further functionalization. asianpubs.org The synthesis starts with an N-acylated aminopyridine, such as N-(pyridin-2-yl)acetamide.

This starting material is treated with a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The reaction proceeds through formylation and subsequent cyclization to yield the 2-chloro-3-formyl-1,8-naphthyridine scaffold. The presence of the chloro and formyl groups allows for a wide range of subsequent chemical transformations to build more complex molecules. scispace.com

Modern synthetic strategies increasingly employ metal-catalyzed reactions to construct complex heterocyclic systems efficiently. The Sonogashira coupling, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, has been integrated into cyclization sequences to build the 1,8-naphthyridine framework. acs.orgresearchgate.net

These sequences often involve a one-pot process where the initial cross-coupling is followed by an intramolecular cyclization. For example, substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones have been synthesized from 1,2,4-triazines bearing an acylamino group with a terminal alkyne side chain. researchgate.net The alkyne first undergoes a Sonogashira reaction with an aryl halide, and the resulting product then undergoes an intramolecular inverse-electron-demand Diels–Alder reaction to form the final bicyclic product. researchgate.netbeilstein-journals.org Another strategy involves the double Sonogashira coupling of a dihalopyridine with acetylenic compounds, followed by a cyclization step like the Chichibabin reaction to form the second ring. acs.org These methods showcase the power of transition-metal catalysis in creating complex molecular architectures under relatively mild conditions.

Targeted Bromination Strategies for 2,7-Positions

The introduction of bromine atoms at the 2 and 7 positions of the 1,8-naphthyridine ring is a critical step in the synthesis of the target compound. Researchers have developed several strategies to achieve this specific dibromination.

Direct Halogenation Protocols

Direct bromination of the 1,8-naphthyridine core presents a straightforward approach to obtaining bromo-substituted derivatives. smolecule.com This method typically involves treating the parent 1,8-naphthyridine or its hydrohalide salt with a brominating agent, such as elemental bromine, often in a solvent like acetic acid. smolecule.comgrafiati.com The reactivity of the naphthyridine ring can lead to the formation of polybrominated products, and controlling the regioselectivity to favor the 2,7-disubstituted product can be challenging. smolecule.com

One documented example of direct bromination involves the reaction of nalidixic acid ethyl ester with bromine in acetic acid, which yields the corresponding 6-bromo-1,8-naphthyridine derivative in very good yield. clockss.org While not a direct synthesis of 2,7-dibromo-1,8-naphthyridine, this demonstrates the feasibility of direct bromination on a substituted 1,8-naphthyridine system.

Indirect Synthetic Routes via Pre-functionalized Naphthyridine Derivatives

Indirect routes offer greater control over the position of bromination by utilizing pre-functionalized 1,8-naphthyridine precursors. These methods often involve the synthesis of a di-functionalized naphthyridine, which is then converted to the desired dibromo derivative.

A common strategy involves the synthesis of 2,7-dihydroxy-1,8-naphthyridine (also known as 1,8-naphthyridine-2,7-diol), which exists in tautomeric equilibrium with its diketo form. This diol can be prepared through methods like the Gould-Jacobs reaction, starting from 2-amino-6-hydroxypyridine and diethyl ethoxymethylenemalonate, followed by thermal cyclization and hydrolysis. The resulting 2,7-dihydroxy-1,8-naphthyridine can then be converted to 2,7-dichloro-1,8-naphthyridine (B19096) by treatment with reagents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). chemicalbook.com This dichloro intermediate can potentially be converted to this compound through a halogen exchange reaction, although specific conditions for this transformation are not detailed in the provided search results.

Another indirect approach utilizes the Sandmeyer reaction, a versatile method for converting aryl amines to aryl halides via diazonium salts. wikipedia.org This reaction could theoretically be applied to 2,7-diamino-1,8-naphthyridine to introduce bromine atoms at the 2 and 7 positions. The synthesis of 2,7-diamino-1,8-naphthyridine has been reported through various methods, including the reduction of 2,7-diazido-1,8-naphthyridine or the amination of 2,7-dichloro-1,8-naphthyridine. nih.govresearchgate.netillinois.edu The subsequent diazotization of the diamino compound followed by treatment with a copper(I) bromide catalyst would be a plausible route to this compound. wikipedia.org

The following table summarizes some key pre-functionalized naphthyridine derivatives and their potential role in the synthesis of this compound:

Precursor CompoundSynthetic Method for PrecursorPotential Conversion to this compound
2,7-Dichloro-1,8-naphthyridineReaction of 1,8-naphthyridine-2,7-diol (B19098) with POCl₃/PCl₅ chemicalbook.comHalogen exchange reaction
2,7-Diamino-1,8-naphthyridineReduction of 2,7-diazido-1,8-naphthyridine nih.govresearchgate.netSandmeyer reaction wikipedia.org
1,8-Naphthyridine-2,7-diolGould-Jacobs reaction from 2-amino-6-hydroxypyridine Conversion to dichloro intermediate, then halogen exchange

Multi-step Convergent and Divergent Synthesis for Dibromination

Multi-step synthetic strategies, both convergent and divergent, provide a high degree of flexibility in constructing the this compound scaffold. These approaches often involve the initial synthesis of a substituted pyridine ring, which is then used to build the second pyridine ring of the naphthyridine system.

For instance, a divergent approach could start with a pre-functionalized pyridine derivative that already contains a bromine atom or a group that can be readily converted to a bromine atom. This substituted pyridine can then undergo a cyclization reaction, such as the Friedländer synthesis, to form the 1,8-naphthyridine ring system. smolecule.com Subsequent modification of the other ring would then introduce the second bromine atom.

A convergent strategy might involve the synthesis of two separate pyridine fragments, each containing a bromine atom or a precursor functional group, which are then coupled together to form the 1,8-naphthyridine core. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, are powerful tools for such C-C bond formations and could be employed in the synthesis of the naphthyridine skeleton from appropriately halogenated pyridine building blocks. clockss.org

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. rsc.orgacs.org While specific green chemistry protocols for the direct synthesis of this compound are not extensively detailed in the provided search results, general trends in naphthyridine synthesis point towards more environmentally benign methods.

One notable green approach is the use of water as a solvent for the Friedländer reaction, a key step in constructing the 1,8-naphthyridine core. rsc.orgacs.org Researchers have demonstrated the gram-scale synthesis of 1,8-naphthyridines in water using an inexpensive and biocompatible ionic liquid as a catalyst. acs.org This method avoids the use of harsh reaction conditions and volatile organic solvents. acs.org

Furthermore, multicomponent reactions offer a green advantage by combining multiple starting materials in a single step, reducing waste and improving atom economy. organic-chemistry.org The development of such a reaction for the direct synthesis of a 2,7-dibrominated 1,8-naphthyridine precursor would represent a significant advancement in green synthesis.

The use of reusable catalysts, such as N-bromosulfonamides, has also been explored for the synthesis of 1,8-naphthyridine derivatives. organic-chemistry.org These catalysts are inexpensive, stable, and can be recycled, making the process more cost-effective and environmentally friendly. organic-chemistry.org

The following table highlights some green chemistry principles and their potential application in the synthesis of this compound:

Green Chemistry PrincipleApplication in Naphthyridine Synthesis
Use of Safer SolventsFriedländer reaction in water rsc.orgacs.org
Atom EconomyMulticomponent reactions for precursor synthesis organic-chemistry.org
CatalysisUse of reusable catalysts like N-bromosulfonamides organic-chemistry.org
Energy EfficiencyMicrowave-assisted synthesis sphinxsai.comderpharmachemica.com

Advanced Reactivity and Derivatization Strategies of 2,7 Dibromo 1,8 Naphthyridine

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For 2,7-dibromo-1,8-naphthyridine, these reactions provide a modular approach to introduce aryl, heteroaryl, alkynyl, and amino groups at the 2 and 7 positions.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. yonedalabs.com This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous boronic acid derivatives. yonedalabs.com

While specific studies on this compound are not extensively detailed in the provided results, the reactivity of the analogous 2,7-dichloro-1,8-naphthyridine (B19096) has been well-documented, offering a strong precedent for the successful application of this methodology. researchgate.net In these reactions, a palladium(0) catalyst, typically stabilized by phosphine (B1218219) ligands, undergoes oxidative addition to the carbon-halogen bond. This is followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. yonedalabs.com High yields of 2,7-diaryl- and 2,7-dialkenyl-1,8-naphthyridines have been achieved from the dichloro-analogue, suggesting similar success for the dibromo-substrate. researchgate.net

Below is a table of representative Suzuki-Miyaura reaction conditions, based on the successful coupling of the analogous 2,7-dichloro-1,8-naphthyridine. researchgate.net

EntryArylboronic AcidCatalystBaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O95
24-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O98
34-Tolylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O96
42-Thienylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O85

Data derived from reactions on the analogous 2,7-dichloro-1,8-naphthyridine. researchgate.net

The Sonogashira coupling reaction is a robust method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orglibretexts.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org This transformation is instrumental in the synthesis of arylalkynes and conjugated enynes. libretexts.org

The mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide to the Pd(0) species occurs. Meanwhile, the copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne, which then participates in a transmetalation step with the palladium(II) complex. The final step is reductive elimination, which yields the alkynylated product. libretexts.org This method is highly effective for the alkynylation of various aryl bromides, including electron-deficient heterocyclic systems. organic-chemistry.org

The table below outlines typical conditions for Sonogashira coupling, which would be applicable for the alkynylation of this compound.

EntryAlkynePd CatalystCu Co-catalystBaseSolvent
1PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NDMF
2TrimethylsilylacetylenePd(PPh₃)₄CuIi-Pr₂NHToluene
31-HexynePd(OAc)₂CuIPiperidine (B6355638)THF
4EthynylbenzenePd(dppf)Cl₂CuICs₂CO₃Dioxane

The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound (organostannane) and an organic halide. organic-chemistry.org A key advantage of Stille coupling is the stability of organostannanes to air and moisture. msu.edu However, a significant drawback is the toxicity of tin compounds. organic-chemistry.org

The catalytic cycle of the Stille reaction involves the oxidative addition of the organic halide to a Pd(0) catalyst, followed by transmetalation with the organostannane reagent and reductive elimination to afford the coupled product. msu.edu The reaction is compatible with a wide array of functional groups and has been used extensively in the synthesis of complex molecules. organic-chemistry.org Given its broad applicability to aryl bromides, the Stille coupling represents a viable method for the functionalization of this compound.

The following table presents representative conditions for Stille coupling reactions.

EntryOrganostannaneCatalystLigandSolvent
1Tributyl(phenyl)tinPd(PPh₃)₄PPh₃Toluene
2Tributyl(vinyl)tinPd₂(dba)₃P(furyl)₃THF
3Trimethyl(thienyl)tinPd(OAc)₂P(o-tol)₃DMF
4Tributyl(ethynyl)tinAsCat-4NoneDioxane

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and high efficiency compared to traditional methods like nucleophilic aromatic substitution. wikipedia.org The process typically requires a palladium catalyst, a phosphine ligand, and a stoichiometric amount of a base. rug.nlresearchgate.net

The mechanism proceeds through oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. libretexts.org The choice of ligand is critical and has evolved over several "generations" to accommodate a wide variety of amine and aryl halide coupling partners. rug.nl

The table below details typical catalytic systems used for the Buchwald-Hartwig amination of aryl bromides.

EntryAminePd Pre-catalystLigandBaseSolvent
1MorpholinePd(OAc)₂BINAPNaOt-BuToluene
2AnilinePd₂(dba)₃XPhosCs₂CO₃Dioxane
3Benzylamine[Pd(allyl)Cl]₂t-BuXPhosK₃PO₄THF
4PyrrolidinePd(dppf)Cl₂dppfLiHMDSToluene

Nucleophilic Aromatic Substitution (SNAr) at Brominated Positions

Nucleophilic aromatic substitution (SNAr) is a key reaction for heteroaromatic compounds, particularly those that are electron-deficient. masterorganicchemistry.com The 1,8-naphthyridine (B1210474) ring, with its two nitrogen atoms, is sufficiently electron-poor to undergo SNAr reactions at the halogenated 2 and 7 positions, especially with strong nucleophiles. The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group (bromine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com Subsequent expulsion of the bromide ion restores the aromaticity and yields the substituted product.

Amination of halogenated 1,8-naphthyridines can be achieved using strong nucleophiles like potassium amide (KNH₂) in liquid ammonia. researchgate.net Studies on 2-bromo-1,8-naphthyridine (B171627) have shown that its conversion to 2-amino-1,8-naphthyridine can proceed through complex pathways. While direct SNAr (ipso substitution) is possible, evidence also points to the occurrence of a tele-substitution mechanism in some cases. researchgate.net This involves the initial addition of the amide ion at a remote position (e.g., C7), followed by a rearrangement and elimination sequence. For 2-bromo-1,8-naphthyridine, it was found that a significant portion of the 2-amino product is formed via a 7-amino-2-bromo-7,8-dihydro-1,8-naphthyridine intermediate. researchgate.net This highlights the complex reactivity of the naphthyridine core under strongly basic amination conditions. Applying these conditions to this compound would likely lead to either mono- or di-amination, depending on the stoichiometry of the amide nucleophile used.

ReactantNucleophile/BaseSolventProductMechanism
2-Bromo-1,8-naphthyridineKNH₂Liquid NH₃2-Amino-1,8-naphthyridineSN(AE)ipso and SN(AE)tele
This compoundKNH₂ (1 equiv.)Liquid NH₃2-Amino-7-bromo-1,8-naphthyridine(Predicted)
This compoundKNH₂ (>2 equiv.)Liquid NH₃2,7-Diamino-1,8-naphthyridine(Predicted)

Alcoholysis and Thiolysis

The bromine atoms at the C2 and C7 positions of the 1,8-naphthyridine ring are susceptible to nucleophilic aromatic substitution, although they are generally less reactive than their chloro analogues. Reactions with oxygen and sulfur nucleophiles, such as alcohols and thiols, typically require forcing conditions or catalytic activation to proceed efficiently.

Alcoholysis: The direct substitution of the bromo groups with alkoxides (the conjugate bases of alcohols) can be achieved to furnish 2,7-dialkoxy-1,8-naphthyridines. These reactions often necessitate high temperatures and the use of a strong base to generate the alkoxide nucleophile. For instance, the reaction of a related 2,7-dichloro-4-methyl-1,8-naphthyridine (B11892750) with sodium alkoxides has been reported to yield the corresponding dialkoxy derivatives. mdpi.com A similar reactivity is expected for this compound, likely proceeding through a nucleophilic addition-elimination mechanism. The electron-withdrawing nature of the two ring nitrogens facilitates the attack of the nucleophile on the electron-deficient C2 and C7 positions.

Thiolysis: Analogous to alcoholysis, thiolysis reactions with thiols or their conjugate bases (thiolates) can be employed to introduce thioether functionalities. Thiolates are generally more potent nucleophiles than alkoxides, which may allow for milder reaction conditions. The resulting 2,7-bis(alkylthio)- or 2,7-bis(arylthio)-1,8-naphthyridines are valuable intermediates for further transformations, such as oxidation to sulfoxides or sulfones, or for use in metal-catalyzed cross-coupling reactions. In studies on the related benzo[c] nih.govacs.orgnaphthyridine system, alkyl and aryl thiols have been shown to selectively displace a chloro group. researchgate.net

NucleophileReagent ExampleProduct TypeTypical Conditions
AlkoxideSodium Methoxide (NaOMe)2,7-Dialkoxy-1,8-naphthyridineHigh Temperature, Polar Aprotic Solvent
ThiolateSodium Thiophenoxide (NaSPh)2,7-Di(arylthio)-1,8-naphthyridineModerate Temperature, Polar Aprotic Solvent

Directed Metalation and Functionalization

Directed metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. baranlab.org In the case of this compound, the nitrogen atoms and the bromine atoms can act as directing groups for metalation, facilitating the deprotonation of an adjacent carbon atom by a strong base.

The most probable sites for directed metalation are the C3 and C6 positions, which are ortho to the ring nitrogens. The use of a strong, sterically hindered lithium amide base such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at low temperatures can lead to the formation of a lithiated intermediate. This intermediate can then be trapped with a variety of electrophiles to introduce new functional groups. For example, quenching the lithiated species with an aldehyde or ketone would yield the corresponding alcohol, while reaction with carbon dioxide would produce a carboxylic acid.

Research on the directed lithiation of other naphthyridine isomers, such as 2,7-naphthyridines, has demonstrated the feasibility of this approach for introducing substituents at specific positions. researchgate.net Similarly, the regioselective direct ring metalation of 4-bromobenzo[c] baranlab.orgresearchgate.netnaphthyridine has been successfully achieved, highlighting the utility of this method for functionalizing halogenated naphthyridine systems. nih.gov

Table of Potential Functionalizations via Directed Metalation

BaseElectrophileFunctional Group Introduced
LDA / LiTMPR-CHO-CH(OH)R
LDA / LiTMPCO₂-COOH
LDA / LiTMPI₂-I
LDA / LiTMP(CH₃)₃SiCl-Si(CH₃)₃

Further Electrophilic Substitutions and Oxidations

Electrophilic Substitution: The 1,8-naphthyridine ring is an electron-deficient system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency deactivates the ring towards electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The two bromine atoms already present on the ring further deactivate it. Consequently, electrophilic substitution on the carbon atoms of the this compound ring is generally difficult and requires harsh reaction conditions. If substitution were to occur, it would be predicted to take place at the C4 or C5 positions, which are beta to the nitrogen atoms and thus relatively less deactivated.

Oxidation: The nitrogen atoms of the 1,8-naphthyridine ring can be targeted for oxidation. Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), can lead to the formation of the corresponding N-oxide. Depending on the stoichiometry of the oxidizing agent, either the mono-N-oxide or the di-N-oxide could be formed. N-oxidation can alter the electronic properties of the ring, potentially activating it for subsequent reactions.

Furthermore, if alkyl substituents were present on the ring, they could be selectively oxidized. For example, the oxidation of 2,7-dimethyl-1,8-naphthyridine (B83737) to 1,8-naphthyridine-2,7-dicarboxaldehyde has been accomplished using selenium dioxide (SeO₂), demonstrating that functional groups attached to the naphthyridine core can be transformed without altering the core structure itself. nii.ac.jp

Chemo- and Regioselective Transformations of the Naphthyridine Ring System

The presence of two equivalent bromine atoms in this compound opens up possibilities for chemo- and regioselective transformations, particularly through metal-catalyzed cross-coupling reactions.

Sequential Cross-Coupling: It is often possible to achieve selective mono-functionalization of dihalogenated heteroaromatics by carefully controlling the reaction conditions. For instance, a Suzuki, Stille, or Sonogashira cross-coupling reaction could potentially be performed to replace one of the bromine atoms, leaving the other intact for a subsequent, different cross-coupling reaction. This stepwise approach allows for the synthesis of unsymmetrically substituted 2,7-disubstituted-1,8-naphthyridines. The success of such a strategy depends on subtle differences in the reactivity of the two C-Br bonds or the ability to control the stoichiometry of the reagents precisely.

Regioselective Nucleophilic Substitution: While the C2 and C7 positions are electronically equivalent, the introduction of a substituent at one of these positions breaks the symmetry of the molecule. This can lead to regioselective reactivity in subsequent reactions. For example, the amination of 2-bromo-1,8-naphthyridine has been shown to proceed in part through an unusual tele-substitution pathway, where the incoming amino group attacks at a remote position, followed by rearrangement. researchgate.net This highlights the complex reactivity patterns that can emerge in substituted naphthyridine systems.

The ability to perform these selective transformations makes this compound a valuable building block for the construction of a diverse library of 1,8-naphthyridine derivatives with tailored electronic and steric properties for various applications.

Spectroscopic and Crystallographic Investigations of 2,7 Dibromo 1,8 Naphthyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the chemical environment of atomic nuclei such as hydrogen (¹H) and carbon (¹³C).

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of 2,7-dibromo-1,8-naphthyridine is expected to be simple due to the molecule's symmetry. The structure contains two types of aromatic protons. The protons at positions 4 and 5 (H-4, H-5) would appear as one doublet, and the protons at positions 3 and 6 (H-3, H-6) would appear as another doublet.

The chemical shifts are influenced by the electron-withdrawing nature of the bromine atoms and the nitrogen atoms in the heterocyclic ring. The protons are expected to be deshielded and resonate in the downfield region of the spectrum. The coupling between the adjacent protons (H-3 with H-4, and H-5 with H-6) would result in a characteristic doublet-of-doublets splitting pattern, with a typical ortho-coupling constant (³JHH).

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-3, H-6 Downfield region d (doublet) ~8-9

Note: This is a predicted table based on general principles. Actual experimental values are not available in the searched literature.

¹³C NMR Spectroscopic Analysis

In the ¹³C NMR spectrum of this compound, symmetry would again lead to a reduced number of signals. There are four distinct types of carbon atoms in the molecule: C-2/C-7, C-3/C-6, C-4/C-5, and the bridgehead carbons C-4a/C-8a.

The carbons directly attached to the bromine atoms (C-2, C-7) are expected to have their chemical shifts significantly influenced by the halogen's electronegativity and heavy atom effect. The other ring carbons will also appear in the aromatic region of the spectrum. Signal assignments can be aided by techniques such as Distortionless Enhancement by Polarization Transfer (DEPT), which helps distinguish between CH, CH₂, and CH₃ groups.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-2, C-7 ~140-150
C-3, C-6 ~120-130
C-4, C-5 ~125-135

Note: This is a predicted table based on general principles and data from related 1,8-naphthyridine (B1210474) structures. Actual experimental values are not available in the searched literature.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

While specific 2D NMR studies on this compound are not available, these techniques are invaluable for the structural elucidation of its derivatives.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For a derivative of this compound, COSY would be crucial in identifying proton-proton coupling networks within the substituted rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These spectra correlate proton signals with the carbon signals of the atoms they are directly attached to. This would definitively link the proton signals of the naphthyridine ring to their corresponding carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly coupled. This is useful for determining the stereochemistry and conformation of derivatives.

For derivatives where the symmetry is broken by substitution, these 2D techniques would be essential to unambiguously assign all proton and carbon signals.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a molecule.

Infrared (IR) Spectroscopic Studies

The IR spectrum of this compound would be characterized by several key absorption bands.

Aromatic C-H stretching: These vibrations are typically observed in the region of 3000-3100 cm⁻¹.

C=C and C=N stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds within the naphthyridine ring system would appear in the 1400-1600 cm⁻¹ region.

C-Br stretching: The carbon-bromine stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Aromatic C-H bending: Out-of-plane bending vibrations for the aromatic C-H bonds would be found in the 700-900 cm⁻¹ range, and their specific positions can give clues about the substitution pattern.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹)
Aromatic C-H stretch 3000-3100
Aromatic C=C/C=N stretch 1400-1600
Aromatic C-H bend 700-900

Note: This is a predicted table based on general functional group frequencies. Actual experimental values are not available in the searched literature.

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to IR spectroscopy. While no specific Raman studies of this compound were found, the technique is well-suited for studying such aromatic systems. Raman spectra are often more sensitive to the vibrations of symmetric, non-polar bonds. Therefore, the symmetric stretching vibrations of the naphthyridine ring would be expected to give strong signals in a Raman spectrum. This technique could be particularly useful for studying the interactions of this compound derivatives with other molecules or surfaces, as changes in the molecular environment can lead to shifts in the Raman bands.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elucidate the structure of compounds through fragmentation analysis. For this compound and its derivatives, MS reveals characteristic patterns, particularly due to the presence of two bromine atoms. The isotopic distribution of bromine (approximately 50.7% for ⁷⁹Br and 49.3% for ⁸¹Br) results in a distinctive 1:2:1 ratio for the molecular ion peaks (M⁺, M⁺²+2, M⁺²+4). researchgate.net

In the mass spectra of 2,7-naphthyridine (B1199556) derivatives, initial fragmentation often occurs at the substituent level. mdpi.com This is followed by the cleavage of the naphthyridine ring itself, typically through the loss of molecules like hydrogen cyanide (HCN) and acetylene (B1199291) (C₂H₂). mdpi.com This general pathway leads to common fragments with m/z values of 104, 103, 77, 76, and 50 in many of the spectra. mdpi.com The specific fragmentation pathways can sometimes involve the heterocyclic nitrogen atom participating in cyclic transition states, especially when the substituent structure is complex. mdpi.com

Interactive Data Table: Common Fragmentation Patterns in 2,7-Naphthyridines

FragmentDescriptionCommon m/z Values
M⁺, [M+2]⁺, [M+4]⁺Molecular ion cluster (for dibromo compounds)Varies
[M-HCN]⁺Loss of hydrogen cyanide from the ringVaries
[M-C₂H₂]⁺Loss of acetylene from the ringVaries
C₇H₄N⁺ / C₇H₅N⁺Fragments from ring cleavage104 / 103
C₆H₅⁺ / C₆H₄⁺Phenyl-related fragments77 / 76
C₄H₂⁺Small ring fragment50

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule. nih.gov By measuring the mass-to-charge ratio with very high accuracy, HRMS allows for the calculation of an unambiguous molecular formula. This technique is crucial for confirming the identity of newly synthesized this compound derivatives and distinguishing them from other potential isomers or compounds with the same nominal mass. For instance, HRMS has been used to characterize novel ruthenium(II) polypyridyl complexes that incorporate a 1,8-naphthyridine ligand. researchgate.net

MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly useful for analyzing large, fragile, or non-volatile molecules with minimal fragmentation. wikipedia.org In the context of this compound, this technique is most applicable when the naphthyridine core is incorporated into larger structures such as polymers or complex ligands. wikipedia.org The sample is co-crystallized with a matrix material that absorbs laser energy, leading to the desorption and ionization of the analyte molecules. wikipedia.org This method has been successfully used to characterize post-translational modifications in proteins and determine the molar mass distribution of polymers. wikipedia.org

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Vis and fluorescence spectroscopy are used to investigate the electronic properties of molecules. For 1,8-naphthyridine derivatives, these properties are heavily influenced by the nature and position of substituents on the naphthyridine core. The core itself possesses a π-electronic structure that gives rise to characteristic absorption and emission bands. iucr.org

Derivatives of 1,8-naphthyridine often exhibit absorption maxima (λmax) in the UV or near-visible region, which can be assigned to π→π* transitions. researchgate.net Substitution with alkylamino groups at the 2 and 7 positions can lead to highly fluorescent compounds. mdpi.com These derivatives show broad emission spectra, and their fluorescence properties, including quantum yield, can be sensitive to the solvent environment due to intramolecular charge transfer (ICT) character in the excited state. mdpi.comekb.eg

UV-Vis Spectroscopic Titrations

UV-Vis spectroscopic titrations are a valuable method for studying the binding interactions between a host molecule and a guest species, such as a metal ion. This technique involves monitoring the changes in the absorption spectrum of the host (e.g., a 2,7-disubstituted-1,8-naphthyridine derivative) upon the incremental addition of a guest. Such titrations have been employed to investigate the binding of 8-hydroxy-1,6-naphthyridine compounds with divalent cations like Zn²⁺, where changes in the UV-Vis spectra confirm complex formation. researchgate.net By analyzing these spectral changes, one can determine the stoichiometry and binding constant of the resulting complex.

Fluorescence Quantum Yield Determinations

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to the photons absorbed. For 1,8-naphthyridine derivatives, particularly those designed as fluorescent probes, determining the quantum yield is essential. researchgate.netmdpi.com The quantum yield can be determined relative to a standard of known quantum yield. mdpi.com For example, 2,7-dialkylamino-4-methyl- iucr.orgnih.gov-naphthyridines have been shown to be highly fluorescent, and their quantum yields have been measured using acridine (B1665455) orange as a standard. mdpi.com While not always as high as classical markers, their utility is enhanced by their small size and ability to form hydrogen bonds. researchgate.net

Interactive Data Table: Spectroscopic Properties of Selected 1,8-Naphthyridine Derivatives

Compound Typeλmax (nm)λem (nm)Quantum Yield (Φ)Solvent/Conditions
2,7-Dialkyamino-4-methyl- iucr.orgnih.gov-naphthyridines~340360 - 500VariesAqueous solution
2,7-Bis-Boc-L-alanine-1,8-naphthyridine~340~375Not specifiedMethanol
Rhenium(I) complex of 2,7-dimethyl-1,8-naphthyridine (B83737)Not specifiedLigand-centred emissionLuminescentSolution and solid states

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

While the crystal structure for this compound itself is not detailed in the provided sources, structures of closely related derivatives reveal key features of the 1,8-naphthyridine core. For example, the structure of 2,7-bis(trichloromethyl)-1,8-naphthyridine shows that the 1,8-naphthyridine ring is almost planar. nih.gov Similarly, in 2,7-dimethyl-1,8-naphthyridine, the dihedral angle between the two fused pyridine (B92270) rings is very small (0.42°), indicating a nearly planar molecule. nih.gov

In the solid state, these planar molecules often engage in intermolecular interactions such as C—H⋯N hydrogen bonds and π–π stacking, which stabilize the crystal packing. iucr.orgnih.gov In the crystal structure of N-(7-dibromomethyl-5-methyl-1,8-naphthyridin-2-yl)benzamide, molecules are linked by N—H⋯O and N—H⋯N hydrogen bonds, and the packing is further consolidated by π–π stacking interactions. iucr.org Short contacts, such as Cl⋯Cl and Cl⋯N, have also been observed in the crystal structures of halogenated derivatives. nih.gov

Interactive Data Table: Crystallographic Data for 2,7-Disubstituted-1,8-Naphthyridine Derivatives

CompoundCrystal SystemSpace GroupKey Structural Features
2,7-Dimethyl-1,8-naphthyridineOrthorhombicPbcnNearly planar naphthyridine core; C—H⋯N hydrogen bonds forming chains. nih.gov
2,7-Bis(trichloromethyl)-1,8-naphthyridineMonoclinicC2/cPlanar naphthyridine ring; molecules stacked in an antiparallel manner; short Cl⋯Cl and Cl⋯N contacts. nih.gov
N-(7-dibromomethyl-5-methyl-1,8-naphthyridin-2-yl)benzamideMonoclinicP2₁/nCo-crystal structure; molecules linked by N—H⋯O and N—H⋯N hydrogen bonds; π–π stacking interactions. iucr.org

Single-Crystal X-ray Diffraction Analysis of Intermediates and Derivatives

Single-crystal X-ray diffraction is a pivotal technique for the unambiguous determination of molecular structures, providing precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in a crystal lattice. This method has been applied to several derivatives of 1,8-naphthyridine, offering critical insights into the structural framework of this heterocyclic system.

One such derivative, 2,7-Bis(trichloromethyl)-1,8-naphthyridine , has been analyzed to reveal its detailed molecular geometry. nih.gov The analysis shows that the 1,8-naphthyridine ring is nearly planar, with a root-mean-square (r.m.s.) deviation of 0.0002 Å. nih.gov The complete molecule is generated by a crystallographic twofold symmetry axis passing through two of the carbon atoms. nih.gov

Crystal Data and Structure Refinement for 2,7-Bis(trichloromethyl)-1,8-naphthyridine
ParameterValue
Chemical FormulaC₁₀H₄Cl₆N₂
Formula Weight (g/mol)364.85
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)19.9154 (4)
b (Å)6.5977 (1)
c (Å)10.5975 (2)
β (°)111.483 (2)
Volume (ų)1295.73 (4)
Z4
Temperature (K)100

Another well-characterized derivative is 2,7-dimethyl-1,8-naphthyridine . nih.govnih.gov In this compound, the asymmetric unit contains one half-molecule, with the two shared carbon atoms situated on a twofold rotation axis. nih.govnih.gov The 1,8-naphthyridine core is also demonstrated to be almost planar, evidenced by a minimal dihedral angle of 0.42 (3)° between the two fused pyridine rings. nih.govnih.gov

Crystal Data and Structure Refinement for 2,7-Dimethyl-1,8-naphthyridine
ParameterValue
Chemical FormulaC₁₀H₁₀N₂
Formula Weight (g/mol)158.20
Crystal SystemOrthorhombic
Space GroupFdd2
a (Å)13.3977 (2)
b (Å)19.3492 (4)
c (Å)6.3089 (1)
Volume (ų)1635.49 (5)
Z8
Temperature (K)100

Analysis of Supramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, Halogen Bonding)

Hydrogen Bonding: In the crystal structure of 2,7-dimethyl-1,8-naphthyridine, the molecules are connected into infinite chains along the c-axis through intermolecular C—H⋯N hydrogen bonds. nih.govnih.gov This specific interaction creates R₂²(8) ring motifs, which are common patterns in hydrogen-bonded structures. nih.govnih.gov The ability of 1,8-naphthyridine derivatives to form multiple hydrogen bonds has been a subject of study, with research exploring how these interactions can lead to the formation of stable dimeric complexes or extended polymeric assemblies. researchgate.netrsc.orgresearchgate.net

π-π Stacking: The crystal packing of 1,8-naphthyridine derivatives is often further stabilized by π-π stacking interactions. In the case of 2,7-dimethyl-1,8-naphthyridine, the structure is reinforced by C—H⋯π interactions. nih.govnih.gov In other systems, such as cocrystals involving 2,2′-bi(1,8-naphthyridine), strong halogen bonds can force the molecules into a face-to-face π-π stacking pattern. mdpi.com

Computational and Theoretical Studies on 2,7 Dibromo 1,8 Naphthyridine Architectures

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. By calculating the electron density, DFT can accurately predict a molecule's structure, energy, and various molecular properties, providing a deep understanding of its inherent reactivity and behavior.

While specific DFT studies focused exclusively on 2,7-Dibromo-1,8-naphthyridine are not extensively documented in the literature, numerous studies on related 1,8-naphthyridine (B1210474) and 2,7-naphthyridine (B1199556) derivatives demonstrate the utility of this approach. These calculations are fundamental in elucidating the electronic landscape of the naphthyridine core. For instance, DFT and Time-Dependent DFT (TD-DFT) have been successfully employed to investigate a series of novel push-pull chromophores based on the naphthyridine scaffold. rsc.org These studies revealed that compared to the parent naphthyridine, strategically substituted derivatives showed smaller energy gaps between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which is a key factor in enhancing non-linear optical (NLO) properties. rsc.org

DFT calculations can elucidate how the bromo-substituents at the C2 and C7 positions of the 1,8-naphthyridine ring influence the electron distribution and molecular orbital energies. Key parameters derived from DFT calculations that help in predicting reactivity include:

HOMO-LUMO Energy Gap: A smaller gap generally implies higher reactivity and is a crucial parameter in predicting electronic transitions. rsc.org

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electronegativity can be calculated to provide a quantitative measure of the molecule's stability and reactivity.

Furthermore, DFT is instrumental in studying reaction mechanisms. For example, DFT calculations were used to investigate the synthetic mechanisms for the formation of certain pyrrolo[1',5'-a]-1,8-naphthyridine derivatives. ias.ac.in Such an approach could be applied to predict the most likely sites for nucleophilic or electrophilic attack on the this compound ring, thereby guiding synthetic strategies for creating more complex derivatives.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations provide detailed information on molecular conformations, dynamics, and intermolecular interactions, which are crucial for understanding how molecules behave in different environments and interact with biological targets.

For the 1,8-naphthyridine scaffold, MD simulations have been pivotal in validating the stability of ligand-receptor complexes identified through molecular docking. In a study focused on designing 1,8-naphthyridine-3-carbonitrile (B1524053) analogues as anti-mycobacterial agents, MD simulations lasting 100 nanoseconds were performed. nih.gov These simulations were used to investigate the stability, conformation, and intermolecular interactions of the most active compound within the active site of the target enzyme, enoyl-ACP reductase (InhA). nih.gov The results confirmed that the ligand formed a stable complex with the protein, validating the docking predictions. nih.gov

Applying MD simulations to this compound would allow for a thorough exploration of its conformational landscape. Although the core naphthyridine ring is relatively rigid and planar, simulations can reveal subtle dynamics and the preferred orientations of any flexible substituents that might be added to the scaffold. nih.govnih.gov Key insights from MD simulations would include:

Conformational Stability: Identifying the most stable, low-energy conformations of the molecule in various solvents.

Intermolecular Interactions: Analyzing non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, between this compound molecules or with other molecules, like solvents or biological macromolecules. nih.gov

Solvation Effects: Understanding how the molecule interacts with solvent molecules and how this affects its conformation and properties.

These simulations are particularly valuable in drug design, where understanding the dynamic behavior of a ligand within a protein's binding pocket is essential for predicting binding affinity and residence time.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derived Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process.

The this compound core can serve as a starting scaffold for generating a library of derivatives with potential therapeutic activities. A QSAR model would be developed using a dataset of these derived compounds for which biological activity (e.g., IC50 values) has been experimentally determined.

While no QSAR studies are available for compounds derived directly from this compound, research on the broader 1,8-naphthyridine class highlights the approach. The process typically involves:

Data Set Preparation: A series of 1,8-naphthyridine derivatives with known biological activities is selected.

Descriptor Calculation: For each molecule, a large number of molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic characteristics.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that relates a subset of the most relevant descriptors to the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

Such models can guide the rational design of new derivatives of this compound by predicting which structural modifications are most likely to enhance biological activity.

Ligand Design and Docking Studies for Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or nucleic acid) to form a stable complex. It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor recognition.

The 1,8-naphthyridine scaffold is a well-established pharmacophore found in numerous biologically active compounds. nih.govnih.gov Consequently, many docking studies have been performed on its derivatives to explore their potential as therapeutic agents. These studies show that the naphthyridine core can effectively interact with a wide range of biological targets.

For example, derivatives of 2,7-dimethyl-1,8-naphthyridine (B83737) were docked into the binding site of topoisomerase II to evaluate their potential as anticancer agents. researchgate.net The docking results revealed that the compounds could fit well into the active site, forming hydrogen bonds and intercalating with the DNA segment of the enzyme. researchgate.net In another study, novel 1,8-naphthyridine derivatives were docked against the enoyl-ACP reductase (InhA) from Mycobacterium tuberculosis, a key target for anti-TB drugs. rsc.org The docking analysis helped to predict the binding patterns of the most active compounds within the enzyme's active site. rsc.org

This compound can serve as a versatile scaffold for designing new ligands. The bromine atoms at the C2 and C7 positions can act as synthetic handles for introducing various functional groups, allowing for the creation of a diverse chemical library. Docking studies can then be used to screen these virtual derivatives against specific biological targets to identify promising candidates for synthesis and biological evaluation.

Table 1: Examples of Biological Targets for 1,8-Naphthyridine Derivatives Investigated via Molecular Docking
Derivative ClassBiological TargetTherapeutic AreaKey Findings from Docking
Bis(trifluoromethyl)phenyl-quinoline-benzamide- tandfonline.comnih.gov-naphthyridinesCancer-related proteins (e.g., kinases)AnticancerStrong binding affinities and favorable molecular interactions supporting cytotoxic effects. tandfonline.com
1,8-Naphthyridine-3-carbonitrilesEnoyl-ACP reductase (InhA) of M. tuberculosisAntitubercularPrediction of binding patterns within the active site, guiding the design of potent inhibitors. rsc.org
2,7-Dimethyl-1,8-naphthyridine derivativesTopoisomerase IIAnticancerHigh binding energy scores and intercalation with the DNA segment of the enzyme. researchgate.net
tandfonline.comnih.gov-Naphthyridine derivativesCarbonic Anhydrase (CA) & Alkaline Phosphatase (ALP)Rheumatoid ArthritisDefined interactions between potential inhibitors and active site amino acids. nih.gov

Spectroscopic Property Prediction through Computational Methods

Computational methods are highly effective in predicting various spectroscopic properties of molecules, including NMR, IR, and UV-Vis spectra. These predictions are invaluable for interpreting experimental data, confirming molecular structures, and understanding the electronic transitions that give rise to observed spectra.

For naphthyridine systems, computational spectroscopy is a well-established field. A systematic method for simulating the ¹H- and ¹³C-NMR spectra of one-ring substituted 2,7-naphthyridine derivatives has been developed. mdpi.com This approach uses an incremental calculation based on the chemical shifts of the unsubstituted parent compound and the contributions of various substituents. The calculations showed good accuracy, with deviations from experimental data typically being very small. mdpi.com Such a method could be readily adapted to predict the NMR spectrum of this compound, aiding in its structural characterization.

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for predicting electronic absorption (UV-Vis) spectra. mdpi.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax). Studies on novel pyrrolo[1',5'-a]-1,8-naphthyridine derivatives have shown that the calculated λmax values agreed well with the experimental results. ias.ac.in The calculations also helped to assign the observed absorption bands to specific electronic transitions, such as π→π* transitions. ias.ac.in This predictive power is crucial for designing molecules with specific optical properties, such as fluorescent probes or materials for optical switching applications. rsc.org

Applying these computational methods to this compound would yield predicted spectra that can be compared with experimental measurements, providing a powerful tool for both structural verification and a deeper understanding of its electronic behavior.

Table 2: Computationally Predicted Spectroscopic Data for Naphthyridine Derivatives
Naphthyridine DerivativeSpectroscopic MethodComputational MethodKey Predicted Property
Substituted 2,7-Naphthyridines¹H- and ¹³C-NMRIncremental CalculationChemical shifts (δ) with high accuracy (±0.2 ppm for ¹H, ±4.5 ppm for ¹³C). mdpi.com
Pyrrolo[1',5'-a]-1,8-naphthyridinesUV-Vis AbsorptionTD-DFTAbsorption maxima (λmax) assigned to π→π* transitions, matching experimental data. ias.ac.in
Naphthyridine push-pull chromophoresUV-Vis AbsorptionTD-DFTPeak absorption wavelength (red-shifted with extended substitution). rsc.org

Coordination Chemistry and Metallosupramolecular Assemblies with 2,7 Dibromo 1,8 Naphthyridine Ligands

Design Principles for 1,8-Naphthyridine-Based Dinucleating Ligands

The 1,8-naphthyridine (B1210474) moiety is considered a "privileged" motif for the construction of dinucleating ligands, which are designed to hold two metal centers in close proximity. researchgate.net This capability stems from the geometric arrangement of its two nitrogen atoms, which are ideally positioned to bind two metal ions simultaneously. researchgate.net This arrangement can mimic the syn,syn coordination mode of bridging carboxylate groups found in the active sites of various dimetallic enzymes.

The core design principles involve:

Bridging Unit : The 1,8-naphthyridine skeleton acts as a rigid bridging unit. researchgate.net

Functionalization : The 2 and 7 positions are readily functionalized with additional donor groups, creating multidentate ligands. For instance, ligands such as 2,7-[bis(2-pyridylmethyl)aminomethyl]-1,8-naphthyridine (BPMAN) have been synthesized to create a larger coordination pocket. researchgate.net

Control of Metal-Metal Distance : By modifying the linker arms attached to the 2 and 7 positions, the distance and geometry between the two coordinated metal ions can be systematically varied. researchgate.net

Steric Tuning : The steric environment around the dinuclear active site is a critical parameter that influences reactivity. The steric bulk of ligands can be quantified and rationally tuned through specific modifications to the naphthyridine framework, which is crucial for data-driven approaches to ligand and catalyst design.

These principles allow for the creation of stable dimetallic complexes that can facilitate metal-metal cooperativity, enabling multi-electron processes and unique substrate activation pathways.

Synthesis and Characterization of Mono- and Dinuclear Metal Complexes

2,7-Dibromo-1,8-naphthyridine serves as a key precursor for a wide array of functionalized ligands. Through reactions like cross-coupling or nucleophilic substitution, the bromine atoms can be replaced with various coordinating side arms. These tailored ligands are then used to synthesize a diverse range of metal complexes.

The coordination chemistry of 1,8-naphthyridine-based ligands with transition metals is extensive, leading to complexes with interesting structural and electronic properties.

Copper (Cu) : Dinuclear copper(II) complexes have been prepared using ligands like BPMAN, derived from a functionalized 1,8-naphthyridine core. X-ray crystallography of one such complex revealed a [Cu₂(BPMAN)(μ-OH)]³⁺ cation, demonstrating the ligand's ability to support a hydroxo-bridged dicopper center. researchgate.net

Zinc (Zn) : Flexible 1,8-naphthyridyl derivatives have been used to synthesize polynuclear zinc(II) complexes. For example, the ligand bis(7-methyl-1,8-naphthyridine-2-ylamino)methane has been shown to form complexes such as Zn₂(L)₂(OH)₃ and [Zn₄(L)₂(OAc)₆(OH)₂], featuring bridging hydroxide (B78521) and acetate (B1210297) ligands.

Ruthenium (Ru) : Novel ruthenium(II) complexes containing 2-phenyl-1,8-naphthyridine (B10842077) derivatives have been synthesized. The coordination mode of the naphthyridine ligand (monodentate vs. bidentate) can be controlled by the choice of solvent during synthesis. Diruthenium complexes with a paddlewheel-type structure have also been characterized, where two naphthyridine-2-carboxylate ligands and two trifluoroacetate (B77799) ligands coordinate to the Ru₂ core. researchgate.net

Palladium (Pd) and Platinum (Pt) : Bimetallic palladium(II) and platinum(II) complexes have been synthesized using proton-responsive 1,8-naphthyridine ligands. flinders.edu.au The resulting structures can feature long metal-metal distances (e.g., Pd(II)⋯Pd(II) at 3.2587(5) Å and Pt(II)⋯Pt(II) at 3.2108(8) Å) where the metal centers are displaced on opposite faces of the naphthyridine plane. flinders.edu.au Tetracationic paddlewheel complexes of palladium(II), [Pd₂(μ-napy)₄]X₄, have also been synthesized and characterized, showing a short Pd-Pd distance. dtu.dkdtu.dk

The characterization of these complexes relies heavily on techniques such as single-crystal X-ray diffraction, NMR spectroscopy, mass spectrometry, and cyclic voltammetry.

The unique electronic and magnetic properties of f-block elements make their complexes with 1,8-naphthyridine ligands subjects of interest.

Lanthanide (Ln) Complexes : The arrangement of nitrogen atoms in the 1,8-naphthyridine scaffold is optimal for chelating lanthanide ions. rsc.org Complexes of lanthanide nitrates (Nd³⁺, Eu³⁺, Lu³⁺) with 2-[2-(diphenylphosphoryl)prop-2-yl]-1,8-naphthyridine have been synthesized and structurally characterized. In these complexes, the ligand acts in an O,N,N-tridentate fashion, resulting in a coordination number of nine for the lanthanide ion. rsc.org

Actinide (An) Complexes : The coordination chemistry of actinides with N-donor heterocyclic ligands is less developed but crucial for nuclear fuel recycling and waste management. nih.gov While specific complexes with this compound are not widely reported, studies on related systems provide insight. For instance, uranyl (UO₂²⁺) complexes have been synthesized with various multidentate N-donor ligands. nih.govdigitellinc.com The large ionic radii of actinides like thorium and uranium present unique challenges, and their reactivity and electronic structure are heavily influenced by the ligand field. illinois.edu Understanding these interactions is key to designing ligands for selective actinide binding and separation.

Applications in Advanced Materials Science and Engineering

Development of Fluorescent Probes and Dyes based on 2,7-Dibromo-1,8-naphthyridine Derivatives

The rigid, planar structure of the 1,8-naphthyridine (B1210474) core provides an excellent platform for the development of fluorescent molecules. Derivatives of this compound have been explored as precursors to highly fluorescent compounds suitable for use as probes and dyes. A key synthetic strategy involves the nucleophilic substitution of the bromine atoms with various functional groups that can modulate the photophysical properties of the molecule.

For instance, the substitution of 2,7-dichloro-4-methyl- mdpi.comwikipedia.org-naphthyridine with different alkylamines has been shown to yield highly fluorescent compounds. mdpi.com This approach highlights the potential for similar transformations starting from this compound to create a library of fluorescent probes. These 2,7-diamino-substituted 4-methyl- mdpi.comwikipedia.org-naphthyridines are noted for their high fluorescence quantum yields and stability, making them useful for staining and marking applications. mdpi.com The introduction of different substituents allows for the fine-tuning of the emission wavelength and other spectroscopic properties. The electron-donating character of the amino groups enhances the intramolecular charge transfer (ICT) character of the molecule, which is often responsible for the observed fluorescence.

While direct studies on fluorescent probes derived specifically from this compound are emerging, the broader family of naphthyridine and naphthalimide derivatives has seen extensive use. For example, 2,7-naphthyridine (B1199556) derivatives have been developed as fluorophores for the detection of biologically relevant species like thiophenol, exhibiting a large Stokes shift and high sensitivity. nih.gov Similarly, 1,8-naphthalimide-based fluorescent probes are well-established for their high quantum yields and excellent stability, finding applications in ion recognition and cell imaging. nih.govnih.gov These examples underscore the potential of the 1,8-naphthyridine core, accessible from the dibromo precursor, in the design of advanced fluorescent probes.

Table 1: Spectroscopic Properties of Representative 2,7-Dialkylamino-4-methyl- mdpi.comwikipedia.org-naphthyridines

Compound Substituent at C2 and C7 Absorption λmax (nm) Emission λmax (nm) Quantum Yield (ΦF)
3a Methylamino 392 432 0.65
3b Propylamino 398 440 0.72
3c Isopropylamino 397 442 0.68
3d Cyclohexylamino 400 445 0.75
3e Morpholino 395 438 0.58

Data synthesized from studies on related 2,7-disubstituted 1,8-naphthyridine systems.

Organic Light-Emitting Diode (OLED) Components and Electronic Materials

The electron-deficient nature of the 1,8-naphthyridine ring system makes it an attractive candidate for use in n-type and charge-transporting materials for organic light-emitting diodes (OLEDs). The this compound intermediate is particularly useful for introducing functionalities at these key positions to create materials with tailored electronic and emissive properties.

For efficient OLED performance, balanced charge injection and transport are crucial. Materials based on the 1,8-naphthyridine core are being investigated for their electron-transporting capabilities. The nitrogen atoms in the naphthyridine ring lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating electron injection from the cathode.

Theoretical and experimental studies on related nitrogen-containing heterocyclic systems provide insight into the potential charge transport properties of this compound derivatives. For instance, bipolar organic semiconductors incorporating a 1,8-naphthalimide (B145957) acceptor unit, a related electron-deficient core, have demonstrated high electron mobilities, exceeding 2 x 10⁻³ cm² V⁻¹ s⁻¹. rsc.org These materials exhibit bipolar charge transport, meaning they can conduct both electrons and holes. This property is highly desirable for the emissive layer in OLEDs as it can lead to a wider recombination zone and improved device efficiency and lifetime. The charge mobility in neat films of thermally activated delayed fluorescence (TADF) luminophores, a class of materials where 1,8-naphthyridine derivatives have shown promise, typically falls in the range of 10⁻⁸ to 10⁻⁴ cm²/(V∙s). mdpi.com While these values are lower than those for high-mobility organic semiconductors, they are sufficient for the operation of thin-film OLEDs. mdpi.com

Derivatives of this compound have been successfully employed as the core for highly efficient emitters in OLEDs, particularly for blue light emission which remains a significant challenge in the field. A notable example is the development of thermally activated delayed fluorescence (TADF) emitters based on a 2,7-di(9H-carbazole)-1,8-naphthyridine (Cz-ND) core. researchgate.net In these molecules, the 1,8-naphthyridine acts as the electron-accepting unit, while the carbazole (B46965) moieties serve as the electron donors. This donor-acceptor architecture leads to a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), which is a key requirement for TADF.

The small ΔEST allows for the efficient up-conversion of non-emissive triplet excitons to emissive singlet excitons via reverse intersystem crossing (RISC), enabling theoretical internal quantum efficiencies of up to 100%. OLEDs fabricated using these 2,7-disubstituted 1,8-naphthyridine emitters have demonstrated excellent performance. For example, a device using 2,7-di(3,6-di-tert-butyl-9H-carbazole)-1,8-naphthyridine (tBuCz-ND) as the emitter achieved a maximum external quantum efficiency (EQEmax) of 20.9% for blue emission. researchgate.net

Table 2: Performance of OLEDs Based on 2,7-Disubstituted 1,8-Naphthyridine Emitters

Emitter Host Doping Conc. EQEmax (%) Emission Peak (nm) CIE Coordinates (x, y)
Cz-ND mCP 7 wt% 15.3 460 (0.15, 0.17)
tBuCz-ND mCP 7 wt% 20.9 480 (0.15, 0.22)

Data from research on 1,8-naphthyridine-based TADF emitters. researchgate.net

Polymeric Materials and Conjugated Polymer Systems

The bifunctional nature of this compound makes it an ideal monomer for the synthesis of conjugated polymers. These polymers, which incorporate the 1,8-naphthyridine unit into their backbone, are of interest for a range of optoelectronic applications, including OLEDs, organic photovoltaics (OPVs), and sensors.

The synthesis of poly(1,8-naphthyridines) and related copolymers can be achieved through various palladium-catalyzed cross-coupling reactions, where the bromine atoms of the this compound monomer are reacted with a suitable comonomer. Commonly employed methods include:

Suzuki Coupling: Reaction with a diboronic acid or ester comonomer.

Stille Coupling: Reaction with an organotin comonomer.

Sonogashira Coupling: Reaction with a terminal di-alkyne comonomer, which is a powerful method for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.orglibretexts.org

These polymerization reactions allow for the creation of a wide variety of polymer structures. By carefully selecting the comonomer, the electronic and physical properties of the resulting polymer, such as the bandgap, solubility, and film-forming ability, can be systematically tuned. For example, copolymerization with electron-rich units like thiophene (B33073) or fluorene (B118485) can lead to donor-acceptor polymers with tailored optoelectronic characteristics.

The incorporation of the electron-deficient 1,8-naphthyridine unit into a conjugated polymer backbone significantly influences the material's optoelectronic properties. The nitrogen atoms in the naphthyridine ring lower the LUMO energy level of the polymer, which generally leads to:

n-type or ambipolar behavior: Enhanced electron affinity makes these polymers candidates for use as electron-transporting materials in various organic electronic devices.

Narrowed bandgaps: In donor-acceptor copolymers, the intramolecular charge transfer between the electron-rich comonomer and the electron-deficient naphthyridine unit can lead to a smaller energy gap, shifting the polymer's absorption and emission to longer wavelengths.

While the specific properties of polymers derived directly from this compound are a subject of ongoing research, studies on analogous systems, such as polymers based on naphthalene (B1677914) diimide (a structurally related electron-deficient unit), have shown that this class of materials exhibits promising n-type semiconducting properties with good electron mobilities. The optoelectronic properties of these polymers can be fine-tuned by the choice of comonomer, influencing the HOMO and LUMO levels and thus the energy gap. elsevierpure.com

Supramolecular Materials Based on Host-Guest Chemistry

Supramolecular chemistry involves the study of systems composed of multiple molecules linked by non-covalent interactions. This compound is a valuable precursor for creating "host" molecules in supramolecular systems, which can recognize and bind "guest" molecules or ions.

The rigid 1,8-naphthyridine unit can be incorporated into larger macrocyclic structures. These macrocycles, possessing a defined cavity, are ideal hosts for encapsulating guest species. frontiersin.orgmdpi.com The synthesis of such macrocycles often relies on the functionalization of the 2,7-positions of the naphthyridine core, for which the dibromo derivative is an ideal starting material. The binding of a guest within the host's cavity can be used for applications ranging from molecular separation to the construction of complex molecular machines. mdpi.com

Furthermore, the 2,7-disubstituted-1,8-naphthyridine framework can act as a dinucleating ligand, capable of binding two metal centers in close proximity. This has been demonstrated with the ligand 2,7-bis(6-methyl-2-pyridyl)-1,8-naphthyridine, which forms both homo- and heterobimetallic complexes with copper and zinc. nih.gov These multimetallic assemblies are a key area of supramolecular chemistry, where the host ligand orchestrates the arrangement of metal ion guests, leading to materials with unique electronic and catalytic properties. The formation of these ordered, multi-component structures is a hallmark of host-guest chemistry. mdpi.com

Table 3: Compound Names Mentioned

Compound Name
This compound
Zinc triflate
2,7-bis(2-pyridyl)-1,8-naphthyridine (BPNP)
bis(7-methyl-1,8-naphthyridine-2-ylamino)methane
Cadmium(II)
Zinc(II)
2,7-bis(6-methyl-2-pyridyl)-1,8-naphthyridine

Strategic Utility in Pharmaceutical Chemistry and Drug Discovery

2,7-Dibromo-1,8-naphthyridine as a Key Intermediate for Bioactive Molecules

This compound serves as a crucial starting material for the synthesis of a multitude of bioactive compounds. The bromine atoms at the 2 and 7 positions are amenable to various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This reactivity allows for the introduction of a wide range of substituents, leading to the generation of large and diverse chemical libraries for biological screening. The 1,8-naphthyridine (B1210474) core itself is a recognized pharmacophore, and its derivatives have shown a broad spectrum of biological activities. researchgate.netnih.gov The ability to readily modify the 2,7-dibromo precursor makes it an invaluable tool for medicinal chemists to explore the chemical space around the 1,8-naphthyridine scaffold and develop new drug candidates. exlibrisgroup.comresearchgate.net

Scaffold Derivatization for Pharmacophore Development

The derivatization of the this compound scaffold is a key strategy in pharmacophore development. researchgate.net By systematically altering the substituents at the 2 and 7 positions, chemists can fine-tune the steric, electronic, and lipophilic properties of the resulting molecules. This allows for the optimization of interactions with biological targets, leading to enhanced potency and selectivity. For instance, the introduction of aromatic and heteroaromatic rings can facilitate π-π stacking interactions with amino acid residues in protein active sites. The addition of flexible or rigid linkers can also be used to probe the topology of binding pockets and optimize the orientation of the pharmacophore. The versatility of the 1,8-naphthyridine scaffold, enabled by the 2,7-dibromo intermediate, has led to its exploration in a wide range of therapeutic areas. exlibrisgroup.com

Structure-Activity Relationship (SAR) Studies Enabled by Positional Functionalization

The ability to selectively functionalize the 2 and 7 positions of this compound is instrumental in conducting detailed structure-activity relationship (SAR) studies. researchgate.net SAR is a critical aspect of drug discovery that aims to understand how the chemical structure of a compound relates to its biological activity. nih.gov By synthesizing a series of analogues with systematic variations at these positions, researchers can identify the key structural features required for a desired pharmacological effect. nih.gov This information is then used to guide the design of more potent and selective compounds. For example, a study on a series of 1,8-naphthyridine derivatives might reveal that a specific substituent at the 2-position is crucial for activity, while modifications at the 7-position have a lesser impact. This knowledge allows for the focused optimization of the lead compound, accelerating the drug discovery process.

Applications in Drug Analogue Synthesis

The versatility of this compound has been exploited in the synthesis of a wide array of drug analogues with potential therapeutic applications, including antibacterial, anticancer, antimalarial, and antiviral agents. researchgate.netnih.govnih.gov

Inhibitors of Biological Targets

The 1,8-naphthyridine scaffold has proven to be a privileged structure for the design of inhibitors of various biological targets. researchgate.net

Kinase Inhibitors: Kinases are a class of enzymes that play a crucial role in cell signaling and are often dysregulated in diseases such as cancer. Derivatives of 1,8-naphthyridine have been developed as potent kinase inhibitors. google.com For example, the 2,7-naphthyridone scaffold has been identified as a novel lead structure for MET inhibitors. researchgate.net

Topoisomerase Inhibitors: Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription. nih.gov Several 1,8-naphthyridine derivatives have been shown to inhibit topoisomerase activity, making them promising anticancer agents. researchgate.netnih.gov For instance, some substituted 1,8-naphthalimides act as DNA intercalators and stabilize DNA-topoisomerase II complexes, leading to DNA damage in cancer cells. mdpi.com

Proteasome Inhibitors: The proteasome is a large protein complex responsible for degrading damaged or unwanted proteins within the cell. nih.gov Inhibition of the proteasome is a validated strategy for the treatment of certain cancers, such as multiple myeloma. nih.gov While direct examples of this compound-derived proteasome inhibitors are less common, the broader class of nitrogen-containing heterocycles is actively being explored for this purpose.

Bromodomain Inhibitors: Bromodomains are protein modules that recognize and bind to acetylated lysine (B10760008) residues on histones, playing a key role in the regulation of gene expression. nih.gov Inhibitors of the BET (Bromodomain and Extra-Terminal) family of bromodomains have shown therapeutic potential in various diseases. Naphthyridine derivatives have been discovered as potent inhibitors of the BET bromodomain family. nih.gov

DNA-Interacting Agents and Base Pair Recognition Molecules

The planar structure of the 1,8-naphthyridine ring system makes it an ideal candidate for intercalation into the DNA double helix. This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects in cancer cells. researchgate.net Furthermore, the nitrogen atoms in the naphthyridine core can act as hydrogen bond acceptors, allowing for specific recognition of DNA base pairs. This property has been exploited in the design of molecules that can target specific DNA sequences. For example, N,N'-Bis(3-aminopropyl)-2,7-diamino-1,8-naphthyridine has been shown to stabilize a single pyrimidine (B1678525) bulge in duplex DNA. researchgate.net

Computational Drug Design and Virtual Screening Integrating Naphthyridine Scaffolds

Computational methods, such as molecular docking and virtual screening, have become indispensable tools in modern drug discovery. nih.gov These techniques allow for the rapid in silico evaluation of large compound libraries against a specific biological target. The 1,8-naphthyridine scaffold, due to its well-defined structure and known biological activities, is frequently integrated into these computational studies. Virtual screening of databases containing naphthyridine derivatives has been used to identify potential inhibitors for a variety of targets. chemdiv.com Furthermore, quantum mechanical calculations have been employed to understand the binding affinities of different naphthyridine isomers to their targets, providing valuable insights for rational drug design. nih.gov

Emerging Research Frontiers and Future Outlook

Advanced Catalytic Systems for 2,7-Dibromo-1,8-naphthyridine Functionalization

The functionalization of this compound is a critical step in the synthesis of more complex molecules. The two bromine atoms serve as versatile handles for introducing a wide range of substituents through various cross-coupling reactions. Advanced catalytic systems are at the forefront of this research, enabling chemists to achieve high efficiency, selectivity, and control over the molecular architecture.

Palladium-catalyzed cross-coupling reactions are particularly prominent for modifying the this compound scaffold. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high precision. Key examples include:

Suzuki Coupling: Utilized to introduce aryl or vinyl groups.

Buchwald-Hartwig Amination: Employed for the formation of C-N bonds, introducing amine functionalities.

Sonogashira Coupling: Enables the introduction of alkyne groups, which are useful for further transformations or for creating rigid molecular structures.

Heck Reaction: Facilitates the substitution of bromine with an alkene.

The development of novel ligands and palladium pre-catalysts has been instrumental in improving the yields and reaction conditions for these transformations. Furthermore, research is expanding into the use of other transition metals, such as copper and nickel, which can offer alternative reactivity and cost-effectiveness. The regioselectivity of these reactions—selectively functionalizing one bromine atom over the other—remains an active area of investigation, promising the synthesis of unsymmetrically substituted 1,8-naphthyridines.

Coupling ReactionCatalyst/Ligand SystemSubstrate IntroducedSignificance
Suzuki CouplingPd(PPh₃)₄ / BaseAryl, VinylForms C-C bonds, key for building extended π-systems.
Buchwald-HartwigPd₂(dba)₃ / XantphosAmines (Primary, Secondary)Creates C-N bonds, crucial for biologically active compounds.
Sonogashira CouplingPdCl₂(PPh₃)₂ / CuITerminal AlkynesForms C-C triple bonds, used in materials and medicinal chemistry.
Heck ReactionPd(OAc)₂ / P(o-tolyl)₃AlkenesForms C-C double bonds, introduces vinyl groups.

Integration into Nanomaterials and Hybrid Systems

The rigid, planar structure and coordinating nitrogen atoms of the 1,8-naphthyridine (B1210474) core make this compound and its derivatives excellent candidates for incorporation into advanced materials. After replacing the bromine atoms, the resulting molecules can act as ligands for metal ions or as building blocks for supramolecular assemblies and polymers.

Current research frontiers in this area include:

Metal-Organic Frameworks (MOFs): Derivatives of 2,7-disubstituted-1,8-naphthyridine can be used as organic linkers to construct porous MOFs. These materials are being investigated for applications in gas storage, separation, and catalysis.

Coordination Polymers: The bidentate chelating nature of the 1,8-naphthyridine nitrogen atoms allows for the formation of stable complexes with a variety of metal ions, leading to the creation of one-, two-, or three-dimensional coordination polymers with interesting photophysical or magnetic properties. researchgate.net

Organic Light-Emitting Diodes (OLEDs): The high fluorescence and electron-transporting capabilities of some 1,8-naphthyridine derivatives make them suitable for use in the emissive or electron-transport layers of OLEDs. rsc.org

Fluorescent Probes: Functionalization of the scaffold can lead to compounds that exhibit changes in their fluorescence upon binding to specific ions or molecules, making them useful as chemical sensors.

The ability to tune the electronic and steric properties of the molecule by varying the substituents at the 2 and 7 positions allows for the rational design of materials with desired functionalities.

Exploration of Novel Biological Applications

The 1,8-naphthyridine scaffold is a well-established pharmacophore found in numerous biologically active compounds, including the antibacterial agent nalidixic acid. mdpi.comnih.gov The versatility of this compound as a starting material allows for the synthesis of diverse libraries of compounds for biological screening. nih.gov This has led to the discovery of derivatives with a wide range of potential therapeutic applications. nih.govnih.gov

Emerging areas of biological exploration for derivatives of this compound include:

Anticancer Activity: Many 1,8-naphthyridine derivatives have demonstrated significant cytotoxicity against various cancer cell lines. researchgate.netnih.govekb.eg Research suggests that these compounds can act through mechanisms such as DNA intercalation and inhibition of key enzymes like topoisomerase. nih.govrsc.org

Antimicrobial Agents: Building on the success of nalidixic acid, scientists continue to explore new 1,8-naphthyridine derivatives to combat the rise of antibiotic-resistant bacteria. scilit.comnih.govresearchgate.net Some compounds have shown potent activity against both Gram-positive and Gram-negative bacteria. mdpi.com

Antiviral Properties: Derivatives are being investigated for their potential to inhibit viral replication, including activity against HIV. researchgate.net

Neurological Disorders: The scaffold has been explored for its potential in treating neurodegenerative diseases like Alzheimer's. nih.gov

Derivative ClassBiological Target/ActivityExample FindingCitation
Naphthyridine-C-3'-heteroarylAnticancer (Ovarian, Colon)Compound 29 showed potent cytotoxicity with IC₅₀ of 0.41 μM on PA-1 cells. nih.gov
Halogenated CarboxamidesAnticancer (Pancreatic, Leukemia)Compound 47 had an IC₅₀ of 0.41 μM on MIAPaCa cancer cells. nih.gov
1,8-Naphthyridine SulphonamidesAntibacterial (Efflux pump inhibition)Showed activity against multi-resistant Staphylococcus aureus strains. mdpi.com
Triazole-substituted NaphthyridinoneAntibacterial (DNA gyrase inhibition)Brominated derivatives showed the most potent inhibitory effect (IC₅₀ range 1.7–13.2 µg/mL). mdpi.com

Development of High-Throughput Synthesis and Screening Methodologies

To fully explore the chemical space accessible from this compound, researchers are turning to high-throughput synthesis and screening (HTS) techniques. chemdiv.com The di-functional nature of the starting material makes it an ideal scaffold for combinatorial chemistry, where two different points of diversity can be introduced.

Developments in this area focus on:

Automated Synthesis: Utilizing robotic platforms to perform parallel synthesis of large libraries of 1,8-naphthyridine derivatives. This allows for the rapid generation of hundreds or thousands of distinct compounds for biological evaluation.

Solid-Phase Synthesis: Anchoring the 1,8-naphthyridine scaffold to a solid support to simplify the purification process after each chemical step.

Miniaturization: Performing reactions in microplates (e.g., 96- or 384-well plates) to reduce the consumption of reagents and solvents.

High-Throughput Screening (HTS): Once libraries are synthesized, HTS assays are used to rapidly screen them for activity against specific biological targets, such as enzymes or cellular pathways. nih.govku.edu This approach significantly accelerates the pace of drug discovery.

These methodologies enable a more systematic exploration of structure-activity relationships (SAR), providing valuable data for designing the next generation of more potent and selective compounds.

Theoretical Advancements in Predicting Naphthyridine Reactivity and Properties

Computational chemistry and molecular modeling are becoming indispensable tools in the study of this compound and its derivatives. Theoretical calculations provide insights that complement experimental work, helping to explain observed phenomena and predict the behavior of new molecules.

Key theoretical advancements include:

Density Functional Theory (DFT) Calculations: DFT is used to study the electronic structure, geometry, and reactivity of 1,8-naphthyridine derivatives. ias.ac.in It can help predict the most likely sites for electrophilic or nucleophilic attack, understand reaction mechanisms, and calculate spectroscopic properties. researchgate.net

Molecular Docking: This computational technique is widely used to predict how a molecule (ligand) will bind to the active site of a protein or enzyme. nih.gov For 1,8-naphthyridine derivatives, docking studies help to rationalize their biological activity and guide the design of new compounds with improved binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models attempt to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized derivatives.

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of molecules over time, such as the interaction of a 1,8-naphthyridine derivative with its biological target or its conformational preferences in solution. rsc.orgrsc.org

These computational approaches reduce the time and cost associated with trial-and-error experimentation and provide a deeper understanding of the molecular principles governing the properties and reactivity of these important compounds. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,7-Dibromo-1,8-naphthyridine, and how can yield and purity be improved?

  • Methodology :

  • Palladium-Catalyzed Cross-Coupling : Start with brominated precursors (e.g., 3,6-dibromo-2,7-dichloro-1,8-naphthyridine) and arylboronic acids under Suzuki-Miyaura conditions. Monitor reaction progress via TLC and purify via column chromatography .
  • Halogenation : Direct bromination of 1,8-naphthyridine derivatives using elemental bromine in glacial acetic acid achieves high yields (~97%) but requires careful control to avoid over-bromination .
  • Challenges : Decomposition of the scaffold occurs with methylating agents (e.g., methyl iodide); use milder brominating agents like NBS (N-bromosuccinimide) in inert solvents .

Q. How can this compound be characterized analytically?

  • Techniques :

  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., m/z 372 M+ for related derivatives) and isotopic patterns for bromine .
  • IR Spectroscopy : Identify functional groups (e.g., νmax ~3345 cm⁻¹ for OH stretching in hydroxylated derivatives) .
  • NMR : Use 1H^1H and 13C^{13}C NMR to resolve aromatic protons and substituent effects (e.g., δH 7.52–8.34 ppm for aryl protons in ethoxy-substituted analogs) .
  • Elemental Analysis : Validate purity (e.g., C, H, N percentages within ±0.5% of theoretical values) .

Q. What are the primary biological or pharmacological applications of this compound derivatives?

  • Applications :

  • Anticancer Agents : Derivatives show cytotoxic activity against MCF7 breast cancer cells (IC₅₀ values <10 μM in vitro) via intercalation or topoisomerase inhibition .
  • Antimicrobials : Pyrimidine-fused analogs exhibit broad-spectrum activity against Gram-positive bacteria (MIC ~2–8 μg/mL) .
  • Insecticides : Neonicotinoid-like derivatives demonstrate efficacy against aphids in agricultural studies (LD₅₀ ~0.1 μg/mL) .

Advanced Research Questions

Q. How does this compound interact with DNA or RNA structures?

  • Mechanistic Insights :

  • Hydrogen Bonding : The bromine substituents enhance electron-deficient aromatic systems, enabling selective binding to mismatched DNA base pairs (e.g., G-G or T-T mismatches) via π-π stacking and hydrogen bonds .
  • Fluorescent Probes : Derivatives functionalized with amino groups (e.g., 2-amino-1,8-naphthyridine) act as label-free sensors for detecting metal ions (e.g., Pb²⁺) in solution through fluorescence quenching .

Q. What computational methods predict the electronic and photophysical properties of this compound?

  • Approaches :

  • TD-DFT Calculations : Optimize geometries at B3LYP/6-31G(d) level to simulate UV-Vis spectra. Compare experimental λmax (e.g., 320–400 nm) with theoretical values (deviation <10 nm) .
  • Solvent Effects : Incorporate polarizable continuum models (PCM) to account for solvent polarity in emission spectra .

Q. How do structural modifications (e.g., substituent position) affect the reactivity and bioactivity of this compound?

  • Structure-Activity Relationships (SAR) :

  • Electron-Withdrawing Groups : Bromine at positions 2 and 7 increases electrophilicity, enhancing cross-coupling reactivity in Suzuki reactions .
  • Hydrophilic Substituents : Hydroxy or ethoxy groups improve solubility but reduce membrane permeability, impacting bioavailability .
  • Aromatic Extensions : Fusing pyrimidine or thiazole rings amplifies intercalation capacity in DNA-binding studies .

Methodological Challenges and Solutions

Q. Why is achieving high regioselectivity in bromination reactions challenging, and how can it be addressed?

  • Challenges : Competing bromination at positions 3 and 6 due to similar electron density .
  • Solutions :

  • Use directing groups (e.g., hydroxy or amino) to guide bromine placement .
  • Employ low-temperature conditions (-20°C) with controlled stoichiometry (1:1 Br₂/substrate) .

Q. How can solubility issues of this compound derivatives be mitigated for in vitro assays?

  • Strategies :

  • Co-solvents : Use DMSO:water (1:4 v/v) mixtures for cell-based assays .
  • Prodrug Design : Synthesize phosphate or acetylated prodrugs that hydrolyze in physiological conditions .

Contradictions and Open Questions

  • Biological Activity Variability : Some derivatives show potent anticancer activity (e.g., IC₅₀ ~5 μM) while others are inactive, suggesting substituent-dependent mechanisms .
  • Synthetic Scalability : Palladium-catalyzed methods offer precision but face cost barriers; alternative copper-mediated protocols are under exploration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.